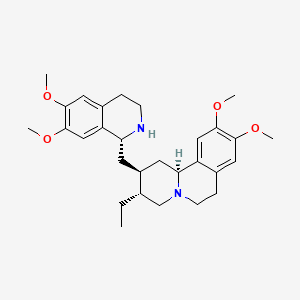
Émétine
Vue d'ensemble
Description
Emetine is a natural small molecule isolated from Psychotria ipecacuanha . It is a white bitter poisonous alkaloid and the principal pyridoisoquinoline of ipecac . It has been broadly used for medicinal purposes including cancer treatment and in the treatment of severe invasive amoebiasis .
Synthesis Analysis
The synthetic route of Emetine features a total of 13 steps (10 isolated steps) and was performed without chromatographic purification . The desired Emetine was obtained in 12% overall yield .Molecular Structure Analysis
Emetine has a molecular formula of C29H40N2O4 . It is a well-known isoquinoline-based alkaloid that is mainly extracted from the root of medicinal plants of the Rubiaceae, Alangiaceae, and Icacinaceae families . Structurally, Emetine is significantly similar to the well-known antiviral alkaloids palmatine and berberine .Chemical Reactions Analysis
Emetine exhibits anti-GC effects via regulation of multiple signaling pathways, including MAPKs, Wnt/β‑catenin, Hippo and PI3K/AKT signaling axes .Physical and Chemical Properties Analysis
Emetine has a molecular weight of 480.64 . It is soluble in DMSO .Applications De Recherche Scientifique
Propriétés antivirales
L'émétine est un antiviral puissant qui agit sur de nombreux virus dans la gamme des faibles nM . Historiquement, elle a été utilisée pour traiter les patients atteints de la grippe espagnole, dans les derniers stades de la pandémie au début des années 1900 . L'émétine a rapidement inversé la cyanose et d'autres symptômes de cette maladie en 12 à 24 heures .
Traitement du SRAS-CoV2
L'émétine a été envisagée pour être utilisée comme traitement du SRAS-CoV2 . Sur la base des données d'inhibition virale, une dose antivirale probable d'émétine contre le SRAS-CoV2 est environ 1/10e de la dose d'amibiase, ce qui devrait réduire considérablement le risque d'effets secondaires .
Propriétés anti-inflammatoires
L'émétine a montré des propriétés anti-inflammatoires . Ces propriétés étaient responsables des effets observés chez les patients atteints de la grippe espagnole . Les actions anti-inflammatoires peuvent également se produire à faibles doses .
Traitement de l'amibiase
L'émétine a été utilisée chez des dizaines à des centaines de millions de personnes à une dose de 60 mg par jour pour traiter l'amibiase .
Activité anticancéreuse gastrique
L'émétine présente une activité anticancéreuse gastrique puissante . Elle régule plusieurs voies de signalisation, y compris non seulement les axes de signalisation MAPKs et Wnt/β-caténine, mais aussi les cascades de signalisation PI3K/AKT et Hippo/YAP .
Inhibition de la synthèse des protéines ribosomiques
L'émétine affecte la synthèse des protéines ribosomiques chez la levure et s'est avérée inhiber la synthèse de l'ARN viral . Il peut y avoir un certain chevauchement entre ses modes d'action antibactériens et antiviraux .
Blocage de multiples voies de signalisation
L'émétine agit en régulant plusieurs voies de signalisation, y compris l'inhibition des cascades de signalisation Hippo/YAP et PI3K/AKT . Ces voies ne sont pas signalées dans d'autres études .
Mécanisme D'action
Target of Action
Emetine, a natural small molecule isolated from Psychotria ipecacuanha, has been identified to have multiple targets. It has been found to interact with the E-site of the ribosomal small subunit . Network pharmacology analyses identified six potential targets (IL6, DPP4, MIF, PRF1, SERPING1, and SLC6A4) for emetine in anti-LUAD/COVID-19 . These targets play crucial roles in various biological processes, including immune response, cell proliferation, and viral entry.
Mode of Action
Emetine delivers its therapeutic effect by blocking mRNA/tRNA translocation . It inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit . This interaction disrupts the normal function of the ribosome, leading to a decrease in protein synthesis. Emetine also exhibits excellent binding capacities to DDP4 and the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Biochemical Pathways
Emetine acts through regulating multiple signaling pathways. It has been found to block multiple signaling pathways including inhibition of Hippo/YAP and PI3K/AKT signaling cascades . It also affects MAPKs and Wnt/β-catenin signaling axes . These pathways are critical for cell proliferation, differentiation, and survival. By inhibiting these pathways, emetine can effectively suppress the growth of cancer cells.
Pharmacokinetics
Emetine’s pharmacokinetic properties contribute to its bioavailability and efficacy. In vivo animal pharmacokinetics study revealed that Emetine was enriched in the lung tissue and had a long retention time (over 12 hours). With a single oral dose of 1 mg/kg, the effective concentration of Emetine in lung was up to 1.8 μM (mice) and 1.6 μM (rats) at 12 hours . This indicates that emetine can reach effective concentrations in the body at relatively low doses.
Result of Action
Emetine exhibits potent cytotoxic activity against various types of cells. It restrains the growth of cells mainly via proliferation inhibition and apoptosis induction . Emetine also has the ability to block cell migration and invasion . These effects contribute to its anti-cancer and anti-viral properties.
Action Environment
The action of emetine can be influenced by various environmental factors. For instance, the in vitro anti-HCMV activity of emetine decreased significantly in low-density cells . This suggests that cell density could influence the effectiveness of emetine. Furthermore, the antitumor efficacy of emetine could also be observed in MGC803 xenograft models , indicating that it remains effective in complex in vivo environments.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Emetine interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits both ribosomal and mitochondrial protein synthesis and interferes with the synthesis and activities of DNA and RNA . This makes emetine a vital tool for pharmacologists .
Cellular Effects
Emetine exhibits potent cytotoxic activity in both hematologic and solid cancer cells . It restrains the growth of gastric cancer (GC) cells mainly via proliferation inhibition and apoptosis induction . Emetine also has the ability to block GC cell migration and invasion .
Molecular Mechanism
Emetine exerts its effects at the molecular level through various mechanisms. It binds to the 40S subunit of the ribosome, blocking protein synthesis in eukaryotic cells . Emetine also acts through regulating multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades .
Dosage Effects in Animal Models
In animal models, the effects of emetine vary with different dosages. For instance, in the MGC803 xenograft model, tumor growth was efficaciously blocked by emetine at 10 mg/kg administered every other day .
Metabolic Pathways
Emetine is involved in various metabolic pathways. It acts through regulating multiple signaling pathways, including not only MAPKs and Wnt/β-catenin signaling axes, but also PI3K/AKT and Hippo/YAP signaling cascades .
Transport and Distribution
While specific transporters or binding proteins for emetine have not been identified, it’s known that emetine can be administered hypodermically , suggesting it can be distributed within tissues.
Propriétés
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES. | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
| Record name | (-)-Emetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emetine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emetine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
| Record name | EMETINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of emetine?
A1: Emetine is a potent inhibitor of protein synthesis. It binds to the 40S ribosomal subunit of eukaryotic cells, specifically at the chain elongation site, and prevents the translocation of peptidyl-tRNA, thereby halting protein synthesis. [, , , ]
Q2: Does emetine affect protein synthesis in all cell types equally?
A2: While emetine effectively inhibits protein synthesis in various eukaryotic cells, including mammalian cells, yeast, and plants, some species demonstrate greater sensitivity than others. For example, HeLa cells and gametophytes of Anemia phylitidis exhibit significant protein synthesis inhibition at emetine concentrations below 10-6 M. []
Q3: Besides protein synthesis inhibition, what other cellular pathways does emetine affect?
A4: Emetine has been shown to interact with several other cellular pathways. It can activate p38 mitogen-activated protein kinase (MAPK) and inhibit extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and β-catenin signaling pathways. [, ] Emetine can also influence MDM2-p53 and MDM2-IE2 interactions through ribosomal processing S14 (RPS14). []
Q4: How does emetine impact viral replication?
A5: Emetine exhibits antiviral activity by disrupting the interaction between viral mRNA and eukaryotic translation initiation factor 4E (eIF4E), a cellular cap-binding protein crucial for protein translation initiation. This effectively inhibits viral protein synthesis. [] In the case of human cytomegalovirus (HCMV), emetine inhibits viral replication after entry but before DNA replication, leading to decreased viral protein expression. []
Q5: What is the molecular formula and weight of emetine?
A5: Emetine has the molecular formula C29H40N2O4 and a molecular weight of 480.64 g/mol.
Q6: How do structural modifications of emetine affect its activity?
A7: Structural modifications can significantly impact emetine's activity. For instance, (-)-R,S-dehydroemetine, a synthetic analog of emetine dihydrochloride, exhibits higher potency against Plasmodium falciparum compared to (-)-S,S-dehydroisoemetine due to a configuration change at the C-1' position. [] Similarly, when emetine is conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via a biodegradable linker, it shows reduced toxicity while retaining anticancer activity. []
Q7: What is the significance of the C-1' position in emetine for its activity?
A8: The configuration at the C-1' position in emetine is crucial for its interaction with the ribosome. A change in configuration at this position can significantly impact its binding affinity and subsequently its potency, as observed with the dehydroemetine diastereomers. []
Q8: How stable is emetine under different conditions?
A9: Emetine can degrade under certain conditions, particularly photochemically. Analytical methods like thin-layer chromatography followed by ultraviolet spectrophotometry are required to accurately determine emetine concentration in the presence of its degradation products. []
Q9: How is emetine distributed in the body following administration?
A10: Following administration, emetine displays preferential distribution to tissues over plasma, with significantly higher concentrations observed in the lungs compared to other organs. [, ] This characteristic makes it a potentially valuable therapeutic agent for pulmonary infections.
Q10: How is emetine eliminated from the body?
A11: Emetine is primarily excreted in urine, with a significant portion (up to 40%) eliminated as unchanged drug within 24 hours after a single intraperitoneal injection. []
Q11: What are the in vitro effects of emetine on cancer cells?
A12: Emetine exhibits significant anticancer activity in vitro. It inhibits the viability and proliferation of various cancer cell lines, including leukemia, melanoma, and osteosarcoma. [, , ] It also induces apoptosis in these cells via caspase activation and inhibits their migration and invasion capabilities. []
Q12: Has emetine's anticancer activity been demonstrated in vivo?
A13: Yes, HPMA copolymer-emetine conjugates have shown promising antitumor activity in vivo. In a mouse model bearing L1210 tumors, the conjugate containing a non-biodegradable linker significantly prolonged the survival time of the animals. []
Q13: Has emetine shown efficacy against viral infections in animal models?
A14: Yes, emetine has demonstrated efficacy in a mouse model infected with murine cytomegalovirus (MCMV). It effectively suppressed viral replication and was well-tolerated in the animals. [] Furthermore, in an embryonated chicken egg infection model, emetine treatment protected the embryos against lethal challenge with infectious bronchitis virus (IBV), a type of avian coronavirus. []
Q14: Are there known mechanisms of resistance to emetine?
A15: Yes, resistance to emetine has been observed in several organisms, including Entamoeba histolytica and Chinese hamster ovary cells. In E. histolytica, resistance is associated with the overexpression of a P-glycoprotein homolog, a plasma membrane pump that actively removes hydrophobic drugs from the cell. []
Q15: What are the genetic determinants of emetine resistance in Chinese hamster ovary cells?
A16: In Chinese hamster ovary (CHO) cells, emetine resistance is linked to specific mutations in the gene encoding ribosomal protein S14. These mutations alter the structure of the S14 protein, leading to reduced binding affinity for emetine and subsequent resistance. [, ]
Q16: What are the known toxicities associated with emetine?
A17: Emetine is known to have cardiotoxic effects, particularly with prolonged use or at high doses. [, ] This toxicity limits its clinical application, especially for long-term treatments.
Q17: Are there any strategies to mitigate emetine's toxicity?
A18: One strategy to potentially reduce emetine's toxicity is through the development of drug delivery systems that can target the drug specifically to the desired site of action, thus minimizing its exposure to other tissues, such as the heart. []
Q18: What analytical methods are used to quantify emetine in biological samples?
A19: Spectrophotofluorometry is a commonly used method for the quantitative determination of emetine in animal tissues. This method offers high sensitivity, allowing for the detection of emetine at concentrations as low as 0.5 µg/g of tissue. [] High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is another sensitive method used to quantify emetine, particularly when complexed with emetine-dithiocarbamate. This technique allows for the analysis of emetine at sub-ppb levels in various matrices, including water and biological samples. []
Q19: When was emetine first isolated and used medicinally?
A20: Ipecacuanha, the plant from which emetine is derived, was introduced to Europe from Brazil in the 17th century. While a mixture of alkaloids from ipecacuanha was isolated in 1817, pure emetine was not successfully prepared until the early 1900s. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


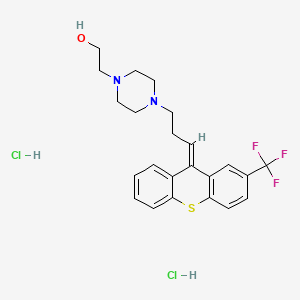
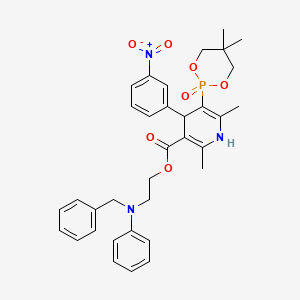

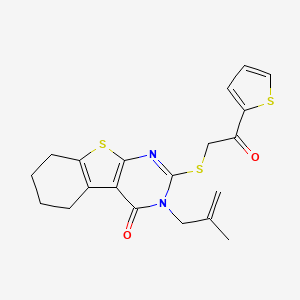
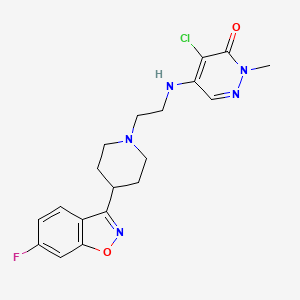


![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

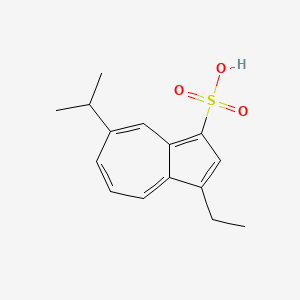
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)



